2-Chlorodibenzo[b,f]thiepine-10,11-dione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H7ClO2S |
|---|---|
Molecular Weight |
274.72g/mol |
IUPAC Name |
3-chlorobenzo[b][1]benzothiepine-5,6-dione |
InChI |
InChI=1S/C14H7ClO2S/c15-8-5-6-12-10(7-8)14(17)13(16)9-3-1-2-4-11(9)18-12/h1-7H |
InChI Key |
DVOSCNQSSWMHAE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)C3=C(S2)C=CC(=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)C3=C(S2)C=CC(=C3)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chlorodibenzo B,f Thiepine 10,11 Dione
Oxidative Approaches to the 10,11-Dione System
A direct and common route to obtaining the 10,11-dione involves the oxidation of a suitable precursor, specifically the corresponding 10-keto derivative. This approach leverages the reactivity of the methylene (B1212753) group adjacent to the ketone.
The synthesis of dibenzo[b,f]thiepine-10,11-diones can be efficiently accomplished by the oxidation of 11H-dibenzo[b,f]thiepin-10-one and its derivatives. researchgate.net Research has demonstrated that starting materials such as 11H-dibenzo[b,f]thiepin-10-one and its 2-chloro derivative are viable precursors for conversion into the corresponding 1,2-diketones (the 10,11-dione system). researchgate.net This transformation specifically targets the active methylene group at the C-11 position, which is adjacent to the carbonyl group at C-10, facilitating its oxidation to a second carbonyl. This method is a key step in creating functionalized dibenzo[e,h]azulenes from common dibenzothiepinone synthons. researchgate.net
The choice of oxidizing agent is critical for the successful conversion of the 10-ketone to the 10,11-dione. The Riley oxidation, which typically employs selenium dioxide (SeO₂), is a classic and effective method for this type of α-keto methylene oxidation. The reaction conditions, including solvent and temperature, must be carefully controlled to maximize the yield of the desired dione (B5365651) and minimize side-product formation. For instance, the oxidation of 2-chloro-11H-dibenzo[b,f]thiepin-10-one to the dione is a pivotal transformation. researchgate.net The optimization process involves screening various oxidizing agents and adjusting parameters to ensure high efficiency and selectivity.
Table 1: Comparison of Potential Oxidizing Agents for Dione Formation
| Oxidizing Agent | Typical Conditions | Advantages | Potential Challenges |
|---|---|---|---|
| Selenium Dioxide (SeO₂) | Reflux in dioxane/water | High efficiency for α-keto methylene oxidation | Toxicity of selenium compounds, potential over-oxidation |
| Potassium Permanganate (KMnO₄) | Basic or acidic medium, controlled temperature | Strong oxidizing power, cost-effective | Low selectivity, risk of cleaving the tricyclic ring |
| Chromium Trioxide (CrO₃) | Acetic acid or pyridine | Potent oxidant | Carcinogenic, generates toxic waste |
Introduction of the Chloro Substituent: Strategic Considerations
The prevailing strategy for incorporating a chlorine atom at the C-2 position of the dibenzo[b,f]thiepine skeleton involves building the heterocyclic structure from a pre-halogenated aromatic precursor. This approach ensures precise control over the regiochemistry of the final product, a task that is significantly more challenging to achieve via direct chlorination of the assembled tricyclic core.
The most documented and efficient pathway to 2-Chlorodibenzo[b,f]thiepine-10,11-dione begins with the synthesis of its immediate precursor, 2-chlorodibenzo[b,f]thiepin-10(11H)-one. This intermediate is assembled from simple, commercially available chlorinated aromatic compounds.
A representative synthesis involves an initial nucleophilic aromatic substitution, specifically a condensation reaction between a thiophenol and a nitrobenzene (B124822) derivative. evitachem.com To achieve the desired 2-chloro substitution, 4-chlorothiophenol (B41493) is reacted with 2-chloronitrobenzene. The subsequent steps involve the reduction of the nitro group to an amine, followed by an intramolecular cyclization reaction, typically under Friedel-Crafts conditions, to form the central seven-membered thiepine (B12651377) ring. evitachem.com This foundational approach, where the halogen is carried through several synthetic steps, is a common theme in the synthesis of various substituted dibenzo-heteropines.
Once the key intermediate, 2-chlorodibenzo[b,f]thiepin-10(11H)-one, is secured, the final step is the oxidation of the methylene group at the C-11 position and the ketone at C-10 to yield the target α-diketone, this compound. researchgate.net This oxidation of the dibenzo[b,f]thiepin-10-one scaffold to the corresponding 10,11-dione is a known transformation for this class of compounds. researchgate.net
The table below outlines the principal stages in this precursor-halogenation strategy.
| Step | Starting Materials | Key Reaction Type | Intermediate / Product |
| 1 | 4-chlorothiophenol, 2-chloronitrobenzene | Nucleophilic Aromatic Substitution (Condensation) | 2-(2-nitrophenylthio)-1-chlorobenzene |
| 2 | 2-(2-nitrophenylthio)-1-chlorobenzene | Reduction | 2-(2-aminophenylthio)-1-chlorobenzene |
| 3 | 2-(2-aminophenylthio)-1-chlorobenzene | Intramolecular Cyclization (e.g., Friedel-Crafts) | 2-chlorodibenzo[b,f]thiepin-10(11H)-one |
| 4 | 2-chlorodibenzo[b,f]thiepin-10(11H)-one | Oxidation | This compound |
This table represents a generalized pathway; specific reagents and conditions may vary based on literature procedures.
Direct regioselective chlorination of the pre-formed dibenzo[b,f]thiepine-10,11-dione nucleus is not a favored or widely reported synthetic strategy. The rationale for avoiding this approach lies in the inherent challenges of controlling regioselectivity during electrophilic aromatic substitution on a complex, multi-ring system.
Reactivity and Mechanistic Investigations of 2 Chlorodibenzo B,f Thiepine 10,11 Dione
Reactivity of the 10,11-Dione Functionality
The adjacent carbonyl groups at the 10 and 11 positions represent the primary site of reactivity in 2-Chlorodibenzo[b,f]thiepine-10,11-dione. This 1,2-dicarbonyl motif is highly susceptible to both condensation and reduction reactions, providing a versatile handle for synthetic modifications.
Condensation Reactions Involving the Dione (B5365651) Moiety
The electrophilic nature of the carbonyl carbons in the dione system facilitates a range of condensation reactions with various binucleophiles. These reactions are instrumental in the annulation of new heterocyclic rings onto the dibenzo[b,f]thiepine framework.
A notable example is the reaction with ortho-diamines, such as o-phenylenediamine (B120857), to yield quinoxaline (B1680401) derivatives. The reaction of a similar dione, dibenz[b,f]azepine-10,11-dione, with o-phenylenediamine results in the formation of a fused quinoxaline ring system. koreascience.kr This transformation is a common strategy for the synthesis of complex, nitrogen-containing heterocycles.
Furthermore, this compound, obtained via the oxidation of the corresponding 2-chloro-11H-dibenzo[b,f]thiepin-10-one, can undergo a Hinsberg cyclization. researchgate.net Specifically, its reaction with 2,2'-dimethyl thiodiglycolate leads to the formation of a fused thiophene (B33073) ring. researchgate.net This particular cyclocondensation is a powerful tool for constructing novel polycyclic systems containing multiple heteroatoms.
The versatility of the dione moiety is further highlighted by its potential to react with a variety of other binucleophiles to form different five- and six-membered heterocyclic rings. rsc.org These reactions underscore the role of this compound as a key intermediate in the synthesis of diverse and potentially biologically active molecules.
Table 1: Examples of Condensation Reactions
| Reactant with this compound | Product Type | Reference |
| o-Phenylenediamine | Quinoxalino[2,3-b]dibenzo[b,f]thiepine | koreascience.kr |
| 2,2'-Dimethyl thiodiglycolate | Fused Thiophene Derivative | researchgate.net |
Reduction Reactions of the Carbonyl Groups in the Dione System
The carbonyl groups of the dione system are readily reduced to the corresponding diol, 2-chloro-10,11-dihydrodibenzo[b,f]thiepine-10,11-diol. While specific literature on the reduction of this compound is not abundant, the reduction of similar dibenzo[b,f]thiepinone systems provides insight into the expected reactivity. For instance, 10,11-dihydro-2-methyl-dibenzo[b,f]thiepin-10-one can be effectively reduced to the corresponding alcohol using sodium borohydride (B1222165) in a dioxane/water solvent system. nih.gov This suggests that standard hydride-donating reagents are capable of reducing the carbonyl functionalities in the dibenzo[b,f]thiepine framework.
The resulting diol from the reduction of this compound can serve as a precursor for further synthetic transformations, offering a different set of reactive handles compared to the parent dione.
Role of the Sulfur Heteroatom in Reaction Pathways
The presence of the sulfur atom in the seven-membered ring significantly influences the electronic properties and, consequently, the reactivity of the entire molecule.
Impact of Sulfur on Electron Distribution and Reactivity
The sulfur atom, being a third-row element, possesses valence electrons in higher energy orbitals compared to carbon and oxygen. This can lead to a degree of electronic flexibility. In the dibenzo[b,f]thiepine system, the sulfur atom can act as an electron-donating group through resonance, influencing the electron density of the aromatic rings. Conversely, its electronegativity can also exert an inductive electron-withdrawing effect.
Considerations of Sulfur Hypervalency in Thiepine (B12651377) Derivatives
Hypervalency, the ability of an atom to accommodate more than eight electrons in its valence shell, is a known phenomenon for sulfur. wikipedia.org While the sulfur in this compound is divalent, the potential for it to participate in reactions via hypervalent intermediates should be considered, particularly in oxidative processes or reactions involving strong nucleophiles or electrophiles.
The formation of hypervalent sulfur species, such as sulfoxides and sulfones, at the thiepine sulfur atom would dramatically alter the electronic and steric properties of the molecule. For instance, oxidation of the sulfur to a sulfoxide (B87167) or sulfone would introduce a tetrahedral geometry at the sulfur center and significantly increase its electron-withdrawing character. While specific studies on the hypervalency of this particular dione are limited, the broader field of hypervalent sulfur chemistry suggests that such transformations could be a route to novel derivatives with altered reactivity and biological profiles. rsc.orgnih.gov
Mechanistic Insights into Transformations of this compound
The transformations of this compound are underpinned by fundamental organic reaction mechanisms. The condensation reactions, for instance, are initiated by the nucleophilic attack of one of the nucleophilic centers of the binucleophile on one of the electrophilic carbonyl carbons of the dione. This is followed by an intramolecular cyclization and subsequent dehydration to form the final heterocyclic product.
In the case of the Hinsberg cyclization with 2,2'-dimethyl thiodiglycolate, the reaction is believed to proceed through a Stobbe-type condensation mechanism. This involves the formation of a δ-lactone intermediate, which then undergoes further reactions to yield the fused thiophene ring.
The reduction of the dione with a hydride reagent like sodium borohydride involves the nucleophilic addition of a hydride ion to the carbonyl carbon. This process occurs twice to yield the corresponding diol. The stereochemical outcome of this reduction can be influenced by the steric environment around the carbonyl groups.
The electronic effects of the chloro substituent and the sulfur heteroatom play a crucial role in modulating the reactivity of the dione and influencing the pathways of these mechanistic steps. The electron-withdrawing nature of the chlorine atom, for example, would be expected to enhance the electrophilicity of the aromatic ring to which it is attached, potentially influencing the regioselectivity of certain reactions.
Elucidation of Stobbe-Type Condensation Mechanisms
The Stobbe condensation is a powerful carbon-carbon bond-forming reaction that involves the condensation of a carbonyl compound with a succinic ester in the presence of a strong base to yield an alkylidene succinic acid or its corresponding monoester. wikipedia.orgresearchgate.net The generally accepted mechanism proceeds through several key steps.
Initially, a strong base, such as sodium ethoxide or potassium tert-butoxide, abstracts an α-proton from the succinic ester to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking one of the carbonyl carbons of the dione. In the case of this compound, which possesses two carbonyl groups at the C10 and C11 positions, the initial nucleophilic attack would occur at one of these sites.
Following the nucleophilic addition, the resulting alkoxide intermediate undergoes an intramolecular cyclization, forming a γ-lactone intermediate. This five-membered ring structure is a characteristic feature of the Stobbe condensation pathway. The final step of the mechanism involves the base-catalyzed ring-opening of this lactone intermediate, which leads to the formation of the final product, an alkylidene succinic acid derivative.
While the Stobbe condensation is a well-established reaction for a wide range of ketones and aldehydes, specific studies detailing the reaction of this compound with succinic esters are not extensively documented in the reviewed literature. However, based on the general mechanism, a reaction between this compound and a succinic ester, such as diethyl succinate (B1194679), in the presence of a suitable base would be expected to proceed. The reaction would likely yield a mixture of products resulting from the condensation at either the C10 or C11 carbonyl group.
The general reaction can be depicted as follows:
General Scheme of Stobbe Condensation
| Reactant 1 | Reactant 2 | Base | Key Intermediate | Product Type |
| This compound | Diethyl Succinate | Potassium tert-butoxide | γ-Lactone | Alkylidene Succinic Acid Derivative |
Analysis of Regioisomeric Product Formation
A critical aspect of the Stobbe condensation with an unsymmetrical dione like this compound is the potential for the formation of regioisomers. The two carbonyl groups at the C10 and C11 positions are electronically and sterically distinct, which would lead to preferential attack by the succinic ester carbanion at one site over the other.
The electronic environment of the carbonyl groups is influenced by the chloro substituent on the aromatic ring and the sulfur atom in the thiepine ring. These substituents can affect the electrophilicity of the adjacent carbonyl carbons, thereby influencing the regioselectivity of the reaction. Steric hindrance around each carbonyl group also plays a crucial role in determining the site of nucleophilic attack.
The expected regioisomeric products from the Stobbe condensation of this compound with diethyl succinate would be the two isomers resulting from condensation at the C10 and C11 carbonyls, respectively. The ratio of these products would depend on the relative reactivity of the two carbonyl groups, which is a subject for further experimental investigation.
Potential Regioisomeric Products of Stobbe Condensation
| Condensation Site | Resulting Product |
| C10 Carbonyl | Isomer A |
| C11 Carbonyl | Isomer B |
Derivatization and Analog Synthesis from 2 Chlorodibenzo B,f Thiepine 10,11 Dione
Synthesis of Fused Heterocyclic Systems
The 1,2-dicarbonyl moiety of 2-Chlorodibenzo[b,f]thiepine-10,11-dione is a key feature that enables its use in cyclocondensation reactions to form various fused heterocyclic rings. This reactivity provides a pathway to novel polycyclic compounds with potentially interesting chemical and biological properties.
Access to Dibenzo[e,h]azulenes and Their Analogues
This compound, obtained from the oxidation of its precursor 2-chloro-11H-dibenzo[b,f]thiepin-10-one, is a valuable intermediate in the synthesis of novel heterocyclic compounds, including dibenzo[e,h]azulene derivatives. These tetracyclic scaffolds are of interest for further chemical modifications. The dione's ability to react with various binucleophiles through cyclocondensation leads to the formation of a range of functionalized dibenzo[e,h]azulenes. researchgate.net This approach has been utilized to synthesize 2,8-dithia-dibenzo[e,h]azulenes and their 8-oxa analogs. researchgate.net
Formation of Fused Thiophene (B33073) Rings via Cyclocondensation
A notable application of this compound is in the synthesis of fused thiophene rings. One specific method employed is the Hinsberg cyclization reaction. researchgate.net This reaction involves the condensation of the 1,2-dione with a compound containing an active methylene (B1212753) group flanked by two electron-withdrawing groups, such as 2,2'-dimethyl thiodiglycolate, to construct the thiophene ring. researchgate.net This strategy has been successfully used to create dibenzothiepino semanticscholar.orgmsu.edu-fused thiophenes.
| Starting Material | Reagent | Reaction Type | Fused Ring System |
| This compound | 2,2'-dimethyl thiodiglycolate | Hinsberg Cyclization | Thiophene |
Exploration of Other Fused Five-Membered Heterocycles from Dione (B5365651) Synthons
The synthetic utility of dione synthons like this compound extends to the formation of a variety of other fused five-membered heterocycles. The reaction of the dione with appropriate binucleophiles can lead to the annulation of heterocycles such as furan, pyrrole, imidazole, pyrazole, oxazole, and thiazole. researchgate.net This versatility allows for the creation of a diverse library of polycyclic heteroaromatic compounds based on the dibenzo[b,f]thiepine framework.
| Dione Synthon | Binucleophile | Fused Heterocycle |
| This compound | Hydrazine derivatives | Pyrazole |
| This compound | Hydroxylamine | Isoxazole |
| This compound | Guanidine derivatives | Imidazole |
| This compound | Thiourea derivatives | Thiazole |
Functionalization at Peripheral Positions
Further derivatization of the this compound scaffold can be envisaged through modifications of the aromatic rings and the chloro substituent.
Introduction of Additional Substituents on Aromatic Rings
The introduction of additional substituents onto the aromatic rings of this compound can be achieved through electrophilic aromatic substitution reactions. The existing chloro and thiepine (B12651377) ring substituents will influence the position of the incoming electrophile. The chloro group is an ortho-, para-director, while the electron-withdrawing nature of the dicarbonyl moiety in the central ring deactivates the aromatic system. The specific outcomes of such reactions would depend on the reaction conditions and the nature of the electrophile.
Transformations of the Chloro Substituent into Other Functional Groups
The chloro group at the 2-position of the dibenzo[b,f]thiepine core offers a handle for further synthetic transformations. Nucleophilic aromatic substitution reactions could potentially be employed to replace the chlorine with other functional groups, such as amines, alkoxides, or cyanides. However, such reactions typically require harsh conditions or the presence of strongly electron-withdrawing groups ortho or para to the leaving group. Alternatively, modern cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings, could provide milder and more versatile methods for the transformation of the chloro substituent into a variety of other functionalities, including aryl, amino, or alkynyl groups.
Stereochemical Aspects in Derived Compounds
While specific studies on the stereochemistry of compounds derived directly from this compound are not extensively detailed in the provided research, the potential for stereoisomerism arises, particularly in its reduced forms.
The reduction of the two ketone groups in the dione to hydroxyl groups would result in the formation of a diol. This transformation introduces two new stereocenters at the C10 and C11 positions. Consequently, the resulting 2-chloro-10,11-dihydrodibenzo[b,f]thiepine-10,11-diol could exist as multiple stereoisomers, including enantiomeric pairs (chiral molecules that are non-superimposable mirror images of each other) and diastereomers (stereoisomers that are not mirror images of each other).
The specific stereoisomers formed would depend on the reducing agent and reaction conditions employed. The non-planar, boat-like conformation of the seven-membered thiepine ring would influence the facial selectivity of the hydride attack on the carbonyl groups. A stereoselective reduction could potentially favor the formation of one stereoisomer over others.
In the broader class of dibenzo[b,f]thiepin derivatives, the existence of stereoisomers with differing biological activities has been documented. For example, certain 7-fluoro-dibenzo[b,f]thiepin-3-carboxylic acid-5-oxides exist as racemic mixtures, and upon resolution into their respective enantiomers, one enantiomer has been found to possess greater bioactivity. This underscores the importance of stereochemistry in the biological function of this class of compounds. Therefore, it is plausible that the individual stereoisomers of reduced derivatives of this compound could exhibit distinct pharmacological profiles.
| Parent Compound | Transformation | Derived Compound | Potential Stereochemical Feature |
|---|---|---|---|
| This compound | Reduction of carbonyls | 2-chloro-10,11-dihydrodibenzo[b,f]thiepine-10,11-diol | Multiple stereoisomers (enantiomers and diastereomers) due to two new stereocenters at C10 and C11. |
Spectroscopic Characterization and Structural Elucidation in Research Context
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-Chlorodibenzo[b,f]thiepine-10,11-dione, a combination of one-dimensional and two-dimensional NMR experiments would be employed to assign all proton and carbon signals and to establish connectivity within the molecule.
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the seven aromatic protons. The protons on the chlorinated benzene (B151609) ring (H-1, H-3, and H-4) would exhibit distinct chemical shifts and coupling patterns compared to the protons on the unsubstituted ring (H-6, H-7, H-8, and H-9). The electron-withdrawing effect of the chlorine atom and the carbonyl groups would cause the aromatic protons to be deshielded, shifting their signals to a lower field (higher ppm values).
The ¹³C NMR spectrum would reveal 14 distinct carbon signals, corresponding to the carbon atoms in the dibenzothiepine backbone. The two carbonyl carbons (C-10 and C-11) would be the most deshielded, appearing at the lowest field of the spectrum, typically in the range of 180-200 ppm. The chlorinated carbon (C-2) and the other aromatic carbons would resonate in the typical aromatic region (120-150 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary in an experimental setting.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C-1 | - | ~130 |
| H-1 | ~7.8 (d) | - |
| C-2 | - | ~135 |
| C-3 | - | ~128 |
| H-3 | ~7.5 (dd) | - |
| C-4 | - | ~125 |
| H-4 | ~7.6 (d) | - |
| C-4a | - | ~138 |
| C-5a | - | ~140 |
| C-6 | - | ~129 |
| H-6 | ~7.7 (d) | - |
| C-7 | - | ~130 |
| H-7 | ~7.4 (t) | - |
| C-8 | - | ~128 |
| H-8 | ~7.5 (t) | - |
| C-9 | - | ~132 |
| H-9 | ~7.9 (d) | - |
| C-9a | - | ~135 |
| C-10 | - | ~185 |
| C-11 | - | ~184 |
| C-11a | - | ~137 |
While 1D NMR provides information about the chemical environment of individual nuclei, 2D NMR experiments are crucial for establishing the connectivity between atoms. For chloro-substituted dibenzo[b,f]thiepine derivatives, 2D NMR is particularly useful for the unambiguous assignment of regioisomers semanticscholar.org.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be observed between H-3 and H-4, and between H-6, H-7, H-8, and H-9, confirming the arrangement of protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for all protonated aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in identifying the quaternary carbons (those without attached protons). For example, the proton at H-1 would show a correlation to the carbonyl carbon at C-10, and the proton at H-9 would show a correlation to the carbonyl carbon at C-11, confirming the dione (B5365651) structure.
Infrared (IR) Spectroscopy for Identification of Carbonyl and Aromatic Linkages
Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. In the case of this compound, the IR spectrum would be dominated by strong absorption bands characteristic of the dicarbonyl and aromatic functionalities.
The two carbonyl (C=O) groups would give rise to a strong, sharp absorption band in the region of 1670-1700 cm⁻¹. The exact position would be influenced by the electronic effects of the fused aromatic rings. The C=C stretching vibrations of the aromatic rings would appear as a series of bands in the 1450-1600 cm⁻¹ region. Additionally, C-H stretching vibrations for the aromatic protons would be observed above 3000 cm⁻¹.
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| Aromatic C-H | 3050 - 3150 | Stretching |
| Carbonyl (C=O) | 1670 - 1700 | Stretching |
| Aromatic C=C | 1450 - 1600 | Stretching |
| C-Cl | 700 - 800 | Stretching |
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, which should correspond to the calculated exact mass of the chemical formula C₁₄H₇ClO₂S.
The presence of a chlorine atom would be readily identifiable from the isotopic pattern of the molecular ion peak (M⁺) and its M+2 peak in an approximate 3:1 ratio, characteristic of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The fragmentation pattern would likely involve the sequential loss of carbon monoxide (CO) molecules from the dicarbonyl moiety.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 274/276 | Molecular ion (³⁵Cl / ³⁷Cl) |
| [M-CO]⁺ | 246/248 | Loss of one carbonyl group |
| [M-2CO]⁺ | 218/220 | Loss of both carbonyl groups |
X-ray Crystallography for Solid-State Conformational and Electronic Structure Determination
While NMR, IR, and MS provide valuable information about the connectivity and functional groups, X-ray crystallography offers the definitive proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state. A single crystal of this compound would be subjected to X-ray diffraction, and the resulting data would be used to solve the crystal structure.
This technique would confirm the boat-like conformation of the central seven-membered thiepine (B12651377) ring, a common feature in dibenzo[b,f]thiepine derivatives. It would also provide precise bond lengths and angles, offering insights into the electronic structure of the molecule, such as the degree of conjugation and any steric strain imposed by the dicarbonyl groups.
Advanced Synthetic Applications and Future Research Directions
2-Chlorodibenzo[b,f]thiepine-10,11-dione as a Key Synthon for Chemically Diverse Scaffolds
This compound serves as a pivotal building block, or synthon, for the construction of diverse, multi-ring heterocyclic structures. The compound is typically generated via the oxidation of its precursor, 2-chloro-11H-dibenzo[b,f]thiepin-10-one. researchgate.net The resulting 1,2-diketone is a highly reactive intermediate primed for cyclocondensation reactions with various binucleophiles. researchgate.net This reactivity allows for the annulation (fusion) of new rings onto the dibenzo[b,f]thiepine framework.
One of the primary applications is in the synthesis of novel dibenzo[e,h]azulene systems. researchgate.net For instance, through a Hinsberg cyclization reaction, this compound can be reacted with reagents like 2,2'-dimethyl thiodiglycolate to form a fused thiophene (B33073) ring. researchgate.net This Stobbe-type condensation proceeds through a δ-lactone intermediate and is a powerful method for creating carbon-sulfur bonds and expanding the heterocyclic system. researchgate.net
Beyond thiophenes, the diketone's electrophilic carbonyl carbons readily react with a range of binucleophiles to yield other fused five-membered heterocycles. researchgate.net This versatility has been demonstrated in the synthesis of numerous dibenzothiepino nih.govmdpi.com-fused systems. researchgate.net The ability to generate such a variety of scaffolds from a single starting diketone underscores its value as a key synthon in medicinal and materials chemistry. researchgate.net
| Reactant Type (Binucleophile) | Resulting Fused Heterocycle | Overall Resulting Scaffold | Reference |
|---|---|---|---|
| Thiodiacetates (e.g., 2,2'-dimethyl thiodiglycolate) | Thiophene | Dibenzothiepino[4,5-d]thiophene (a dibenzo[e,h]azulene derivative) | researchgate.net |
| Ammonia/Amines and Aldehydes | Imidazole | Dibenzothiepino[4,5-d]imidazole | researchgate.net |
| Hydrazines | Pyrazole | Dibenzothiepino[4,5-d]pyrazole | researchgate.net |
| Hydroxylamine | Isoxazole | Dibenzothiepino[4,5-d]isoxazole | researchgate.net |
| Amidines | Pyrimidine | Dibenzothiepino[4,5-d]pyrimidine | researchgate.net |
Development of Novel Synthetic Routes to Dibenzo[b,f]thiepine-10,11-dione Analogues
The development of novel synthetic routes focuses on creating analogues of the core dibenzo[b,f]thiepine structure, often by introducing different substituents onto the aromatic rings or modifying the central seven-membered ring. While direct synthetic routes to various substituted 2-chlorodibenzo[b,f]thiepine-10,11-diones are a subject of ongoing research, established methods for constructing the parent dibenzo[b,f]heteropine skeleton provide a foundation for these efforts. mdpi.com
Traditional methods often involve multi-step sequences, such as an Ullmann coupling followed by a Friedel-Crafts reaction to form the tricyclic system. mdpi.com Modern approaches aim for greater efficiency and broader substrate scope. For example, the synthesis of the related dibenzo[b,f]oxepine scaffold has been achieved through a two-step protocol involving Ullmann coupling and a subsequent ring-closing metathesis reaction. mdpi.com Such strategies could potentially be adapted for the synthesis of sulfur-containing analogues.
Further derivatization of the scaffolds produced from the dione (B5365651) synthon is also a key strategy for creating analogues. After the initial cyclocondensation, the newly formed heterocyclic ring or the existing aromatic rings can be further functionalized. For example, aminoalkoxy derivatives of dibenzo[e,h]azulenes have been successfully prepared from the initial fused products, demonstrating how the complexity of the final molecule can be expanded in a stepwise fashion. researchgate.net
Exploration of Catalytic Methodologies for Enhanced Synthesis and Derivatization
To improve efficiency, yield, and environmental compatibility, research is increasingly focused on catalytic methodologies for the synthesis and derivatization of dibenzo[b,f]thiepine systems. Transition-metal catalysis, in particular, offers powerful tools for forming the key C-C and C-S bonds required for the tricyclic core.
For structurally related heterocyclic systems, various catalytic methods have proven effective. For instance, the synthesis of dibenzopentalenes has been accomplished using catalysts such as Pd(PPh₃)₂Cl₂/CuI and Ni(PPh₃)₂Cl₂/Zn. mdpi.com These reactions often involve the coupling of halo-substituted aromatic precursors. Similarly, palladium-catalyzed reactions have been employed in the synthesis of dibenzo[b,f]azepines. These precedents suggest that similar palladium, nickel, or copper-catalyzed cross-coupling reactions could be highly effective for constructing the dibenzo[b,f]thiepine skeleton from appropriately substituted precursors, such as 2-halophenylacetylenes or 2-bromophenyl thioethers. The use of catalysis could allow for the synthesis of a wider range of substituted analogues under milder conditions than traditional methods.
Integration of this compound in Multi-Component Reactions for Complex Molecule Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, represent a highly efficient strategy for generating molecular complexity. nih.gov The 1,2-dicarbonyl motif of this compound makes it an ideal candidate for use in MCRs.
While specific MCRs involving this compound are not yet widely documented, strong analogies can be drawn from the chemistry of other 1,2-diketones, such as ninhydrin (B49086) (indane-1,2,3-trione). nih.gov Ninhydrin has been shown to react with various N-binucleophiles and a third component in MCRs to produce highly complex and diverse heterocyclic scaffolds, such as indenoquinoxalines and imidazolidine (B613845) derivatives, often in an environmentally friendly solvent like water. nih.gov
The proposed mechanism for such reactions often involves initial condensation to form a reactive intermediate, which then undergoes further cyclization and condensation steps with the other components. Given its structural and electronic similarity to other reactive diketones, this compound holds significant potential as a substrate in novel MCRs. This would enable the rapid, one-pot synthesis of libraries of complex molecules based on the dibenzo[b,f]thiepine framework for screening in drug discovery and materials science applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
